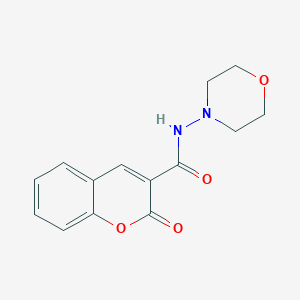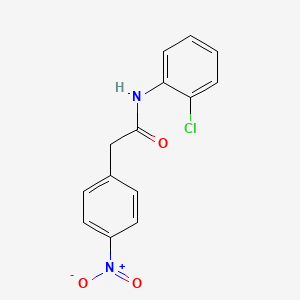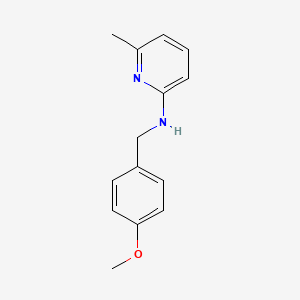
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide, also known as Mocetinostat, is a synthetic compound that belongs to the class of HDAC inhibitors. HDAC inhibitors are a group of compounds that have been shown to have anti-cancer properties. Mocetinostat is a potent inhibitor of HDAC enzymes and has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting HDAC enzymes, which are responsible for regulating gene expression. HDAC enzymes remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. Additionally, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been shown to enhance the immune response to cancer cells by increasing the expression of MHC class I molecules on the surface of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it is a potent and specific inhibitor of HDAC enzymes. This makes it a useful tool for studying the role of HDAC enzymes in gene expression and cancer biology. One limitation of using N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it can be toxic to normal cells at high concentrations. This can make it difficult to study the effects of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide on normal cells in vitro.
Direcciones Futuras
There are a number of future directions for the study of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide. Additionally, there is interest in studying the combination of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide with other anti-cancer drugs to improve its efficacy. Finally, there is interest in studying the use of N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide in combination with immunotherapies to enhance the immune response to cancer cells.
Métodos De Síntesis
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving the condensation of 4-hydroxycoumarin with 4-morpholinecarboxylic acid to form the intermediate 4-(morpholin-4-yl)coumarin. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-N-(2-aminophenyl)acetamide to form N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-cancer properties in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting HDAC enzymes, which are responsible for regulating gene expression. By inhibiting these enzymes, N-4-morpholinyl-2-oxo-2H-chromene-3-carboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-morpholin-4-yl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(15-16-5-7-19-8-6-16)11-9-10-3-1-2-4-12(10)20-14(11)18/h1-4,9H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNYFDTQSHYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)

